molecular formula C24H29N7O B2595893 3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797730-01-8

3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2595893
CAS No.: 1797730-01-8
M. Wt: 431.544
InChI Key: IZDJTCKIGKPIOI-UHFFFAOYSA-N
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Description

3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of piperidine, triazole, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole intermediates, followed by their coupling with the pyridazine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is unique due to its specific combination of piperidine, triazole, and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c32-24(30-12-8-20(9-13-30)16-19-4-2-1-3-5-19)21-10-14-29(15-11-21)22-6-7-23(28-27-22)31-18-25-17-26-31/h1-7,17-18,20-21H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJTCKIGKPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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